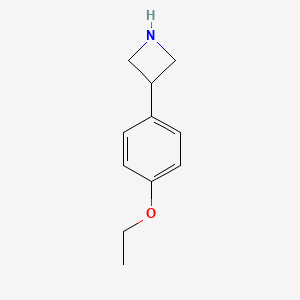

3-(4-Ethoxyphenyl)azetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Chemistry Research

Four-membered nitrogen heterocycles, such as azetidines and their β-lactam counterparts, are pivotal substrates in the design and synthesis of biologically active molecules. nih.gov Their importance stems from their prevalence in numerous natural products and pharmaceuticals, where they often impart desirable pharmacokinetic properties. longdom.orgopenmedicinalchemistryjournal.com The strained nature of the four-membered ring, while posing synthetic challenges, also endows these molecules with unique reactivity that can be harnessed for further chemical transformations. rsc.orgrsc.orgbritannica.com This reactivity makes them versatile building blocks for constructing more complex nitrogen-containing compounds. nih.gov

The growing interest in these heterocycles is driven by their ability to introduce three-dimensionality and metabolic stability into drug candidates, and their potential to act as bioisosteres for other nitrogen-containing rings like pyridines. nih.gov Consequently, the development of efficient synthetic routes to access and functionalize these scaffolds remains an active and crucial area of research. rsc.org

Unique Structural and Conformational Aspects of Azetidines

The defining characteristic of the azetidine (B1206935) ring is its significant ring-strain energy, estimated to be around 25.4 kcal/mol. rsc.org This value positions azetidines between the less stable and more reactive aziridines (27.7 kcal/mol) and the more stable and less reactive pyrrolidines (5.4 kcal/mol). rsc.org This intermediate ring strain contributes to both their reasonable stability for handling and their unique reactivity, which can be triggered under specific conditions. rsc.orgrsc.org

The conformation of the azetidine ring can be either planar or puckered, depending on the substitution pattern. Studies have shown that for some substituted azetidines, the trans isomer may favor a planar or nearly planar ring, while the cis isomer prefers a puckered conformation with substituents in equatorial positions. capes.gov.br Theoretical calculations on the azetidine radical cation suggest a planar ring structure, whereas the neutral azetidin-1-yl radical is predicted to have a puckered ring. psu.edu These conformational preferences, influenced by steric and electronic effects, play a crucial role in determining the reactivity and site-selectivity of reactions involving the azetidine ring. researchgate.netunilink.it

Historical Context and Evolution of Azetidine Synthesis and Reactivity Studies

The synthesis of azetidines has historically been challenging due to the inherent strain in the four-membered ring. acs.orgmedwinpublishers.com Early methods often relied on the reduction of β-lactams (azetidin-2-ones), which were more readily accessible. acs.org Over the years, synthetic methodologies have evolved significantly, with a focus on developing more efficient and stereoselective routes.

Key synthetic strategies that have emerged include:

Cyclization reactions: These are among the most common methods, typically involving intramolecular nucleophilic substitution. magtech.com.cnrsc.org

[2+2] Cycloaddition reactions: The aza Paternò–Büchi reaction, a photocycloaddition of an imine and an alkene, is a powerful tool for constructing the azetidine ring. rsc.orgresearchgate.net

Ring expansion and contraction: Methods involving the expansion of aziridines or the contraction of larger rings like pyrrolidines have been developed. magtech.com.cnnsf.gov

C-H activation/amination: More recent advances include palladium-catalyzed intramolecular C(sp³)–H amination to form functionalized azetidines. rsc.org

The reactivity of azetidines is largely dictated by their ring strain, making ring-opening reactions a prominent feature of their chemistry. rsc.orgrsc.orgmagtech.com.cn These reactions can be initiated by nucleophiles, often requiring activation by a Lewis acid or conversion to a quaternary ammonium (B1175870) salt. magtech.com.cn The regioselectivity of ring-opening is influenced by the electronic and steric nature of the substituents on the azetidine ring. magtech.com.cn

Contextualization of 3-(4-Ethoxyphenyl)azetidine as a Substituted Azetidine Derivative

This compound is an example of a 3-substituted azetidine derivative. The presence of the 4-ethoxyphenyl group at the 3-position introduces specific electronic and steric properties that can influence its reactivity and potential applications. Research on related 3-(4-methoxyphenyl)azetidine (B1594139) derivatives has demonstrated their potential as anticancer agents and as building blocks for compounds with affinity for dopamine (B1211576) and GABA receptors. nih.govresearchgate.netdrugbank.comresearchgate.net The synthesis of such derivatives often involves the functionalization of the azetidine ring at the 3-position. nih.gov

Research Gaps and Future Directions in Azetidine Derivatives Chemistry

Despite significant progress, the chemistry of azetidine derivatives presents several areas for future research. The development of novel, highly efficient, and stereoselective synthetic methods remains a key objective. medwinpublishers.com This includes the exploration of new catalytic systems and reaction conditions to overcome the challenges associated with forming the strained four-membered ring. researchgate.net

Furthermore, there is a need to expand the understanding of the structure-activity relationships of substituted azetidines. nih.gov This involves synthesizing a wider range of derivatives with diverse substitution patterns and evaluating their biological activities. medwinpublishers.com The unique reactivity of the azetidine ring, particularly in ring-opening and expansion reactions, offers opportunities for the synthesis of other important heterocyclic compounds. nsf.gov

The exploration of azetidines as building blocks in materials science, such as in the development of polymers and specialty chemicals, is another promising avenue for future research. openmedicinalchemistryjournal.com Ultimately, continued investigation into the synthesis, reactivity, and applications of azetidine derivatives like this compound will undoubtedly lead to new discoveries in both fundamental and applied chemistry. rsc.orgrsc.org

Retrosynthetic Analysis for this compound Scaffolds

A retrosynthetic analysis of the this compound scaffold reveals several key bond disconnections that lead to viable synthetic strategies. The primary disconnection is the C-N bond of the azetidine ring, suggesting a cyclization approach from a linear precursor. This precursor would typically be a 1,3-difunctionalized propane (B168953) derivative, where one terminus is an amine or a masked amine, and the other bears a suitable leaving group.

Another strategic disconnection involves the bond between the C3 of the azetidine ring and the 4-ethoxyphenyl group. This suggests a cross-coupling reaction as a late-stage functionalization step. For instance, a pre-formed 3-halo- or 3-boronylazetidine could be coupled with a suitable 4-ethoxyphenyl metallic or halide reagent. This approach offers modularity, allowing for the synthesis of a diverse range of 3-arylazetidines. acs.org

Direct Cyclization Strategies for Azetidine Ring Formation

Intramolecular cyclization is a cornerstone of azetidine synthesis. magtech.com.cn This strategy generally involves the nucleophilic attack of a nitrogen atom onto an electrophilic carbon at the γ-position, leading to the formation of the four-membered ring.

A prevalent method involves the cyclization of γ-amino halides or sulfonates. acs.org The reaction is typically promoted by a base to deprotonate the amine, enhancing its nucleophilicity. The choice of the leaving group is crucial, with iodides, bromides, and triflates being commonly employed. acs.org

Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for constructing azetidines. rsc.org For example, a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This reaction proceeds through a proposed Pd(IV) intermediate, which undergoes reductive elimination to form the C-N bond. rsc.org

Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. nih.gov This method is notable for its high regioselectivity and tolerance of various functional groups. nih.gov

Table 1: Examples of Intramolecular Cyclization for Azetidine Synthesis

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| γ-amino halide | Base (e.g., K₂CO₃, NaH) | Azetidine | Varies | acs.org |

| Amine with γ-C(sp³)-H | Pd(OAc)₂, Benziodoxole tosylate, AgOAc | Functionalized Azetidine | Good | rsc.org |

Intermolecular cycloaddition reactions, particularly [2+2] cycloadditions, provide a direct and efficient route to the azetidine core. nih.govresearchgate.net The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a classic example of this strategy. rsc.org

Recent advancements have focused on visible-light-mediated [2+2] photocycloadditions, which offer milder reaction conditions. nih.govspringernature.com For instance, the use of an iridium photocatalyst can facilitate the reaction between 2-isoxazoline-3-carboxylates (as oxime precursors) and a wide range of alkenes to produce highly functionalized azetidines. rsc.orgnih.gov This method is characterized by its operational simplicity and broad substrate scope. rsc.orgnih.gov

Another approach involves the [2+2] cycloaddition of imines to methylenecyclopropane (B1220202) derivatives, catalyzed by thermal or silver catalysts, to yield 2-alkoxyazetidines. These products can then be further elaborated.

Table 2: Examples of Intermolecular Cycloaddition for Azetidine Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Isoxazoline-3-carboxylate | Alkene | Ir(III) photocatalyst, visible light | Functionalized Azetidine | rsc.orgnih.gov |

| Imine | Methylenecyclopropane | Thermal or Ag catalyst | 2-Alkoxyazetidine |

Ring Expansion and Contraction Methodologies

The high ring strain of certain bicyclic systems can be harnessed to drive the synthesis of azetidines. nih.gov A notable example is the strain-release-driven homologation of boronic esters with azabicyclo[1.1.0]butane. acs.orgnih.govorganic-chemistry.org In this method, the generation of an azabicyclo[1.1.0]butyl lithium species, followed by its reaction with a boronic ester, leads to a boronate complex. acs.orgnih.gov Subsequent N-protonation triggers a 1,2-migration and cleavage of the central C-N bond, relieving the ring strain and forming a 3-borylated azetidine. acs.orgnih.gov This methodology is highly modular and stereospecific. nih.gov

Azetidines can also be synthesized through the transformation of other heterocyclic systems. Ring contraction of five-membered rings and ring expansion of three-membered rings are two such strategies. magtech.com.cn

The ring contraction of α-bromo-N-sulfonylpyrrolidinones has been reported to yield N-sulfonylazetidines. rsc.org This reaction is proposed to proceed via nucleophilic addition to the amide carbonyl, followed by intramolecular cyclization and ring contraction. rsc.org

Conversely, the ring expansion of aziridines offers a route to azetidines. acs.org For example, a gold-catalyzed 4-exo-dig cyclization of homopropargyl amines, derived from the ring opening of propargylic aziridines, can produce (Z)-alkylidene azetidines stereoselectively. acs.org Biocatalytic methods have also been developed for the one-carbon ring expansion of aziridines to azetidines via a highly enantioselective nih.govnih.gov-Stevens rearrangement. chemrxiv.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-arylazetidine |

| γ-amino halides |

| γ-amino sulfonates |

| Benziodoxole tosylate |

| Lanthanum (III) trifluoromethanesulfonate |

| cis-3,4-epoxy amines |

| 2-isoxazoline-3-carboxylates |

| Iridium photocatalyst |

| 2-alkoxyazetidines |

| N-(Arylsulfonyl)imines |

| boronic esters |

| azabicyclo[1.1.0]butane |

| azabicyclo[1.1.0]butyl lithium |

| 3-borylated azetidine |

| α-bromo-N-sulfonylpyrrolidinones |

| N-sulfonylazetidines |

| propargylic aziridines |

| homopropargyl amines |

| (Z)-alkylidene azetidines |

| 1,3-difunctionalized propane |

| 3-halo-azetidine |

| 3-boronylazetidine |

| 4-ethoxyphenyl metallic reagent |

| 4-ethoxyphenyl halide reagent |

| Pd(OAc)₂ |

| AgOAc |

| La(OTf)₃ |

| K₂CO₃ |

| NaH |

| triflates |

| iodides |

| bromides |

| N-Boc-3-azetidinone |

| 3-aryl-3-arylmethoxyazetidines |

| 3-(3,4-dichlorophenyl-3-phenylmethoxyazetidine |

| triethoxy(phenyl)silane |

| 3-iodoazetidine |

| 3-phenylazetidine |

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-(4-ethoxyphenyl)azetidine |

InChI |

InChI=1S/C11H15NO/c1-2-13-11-5-3-9(4-6-11)10-7-12-8-10/h3-6,10,12H,2,7-8H2,1H3 |

InChI Key |

SGCKHANVHRQQLW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CNC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Ethoxyphenyl Azetidine and Its Analogues

The synthesis of azetidines, including 3-(4-ethoxyphenyl)azetidine and its analogues, leverages a variety of synthetic strategies. These methods range from the transformation of existing functional groups and ring systems to the construction of the azetidine (B1206935) core through metal-catalyzed reactions.

Spectroscopic and Advanced Structural Elucidation of 3 4 Ethoxyphenyl Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of 3-(4-ethoxyphenyl)azetidine, offering detailed insights into the hydrogen, carbon, and nitrogen framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR analysis of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 4-ethoxyphenyl group typically appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The ethoxy group protons manifest as a quartet and a triplet, corresponding to the methylene (B1212753) and methyl groups, respectively. The protons on the azetidine (B1206935) ring present a more complex pattern, with the methine proton at the C3 position and the methylene protons at the C2 and C4 positions showing specific chemical shifts and coupling patterns that confirm their connectivity.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic (2H) | 7.16 | d |

| Aromatic (2H) | 6.86 | d |

| -OCH₂CH₃ (2H) | 4.01 | q |

| Azetidine CH₂ (2H) | 3.86 | t |

| Azetidine CH₂ (2H) | 3.59 | t |

| Azetidine CH (1H) | 3.59-3.52 | m |

| -OCH₂CH₃ (3H) | 1.40 | t |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| Aromatic C | 157.6 |

| Aromatic C | 136.2 |

| Aromatic CH (2C) | 127.8 |

| Aromatic CH (2C) | 114.5 |

| -OCH₂CH₃ | 63.3 |

| Azetidine CH₂ (2C) | 55.1 |

| Azetidine CH | 35.1 |

| -OCH₂CH₃ | 14.8 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) and HMBC Studies

While direct ¹⁵N NMR data for this compound is not extensively reported in standard literature, its chemical shift can be inferred through Heteronuclear Multiple Bond Correlation (HMBC) experiments. HMBC studies would reveal correlations between the nitrogen atom and nearby protons, such as those on the C2 and C4 carbons of the azetidine ring. This two-dimensional NMR technique is crucial for confirming the position of the nitrogen atom within the heterocyclic ring and completing the structural assignment.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignments

A comprehensive structural assignment of this compound is achieved through the application of various 2D NMR experiments:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, showing the coupling between the methylene and methyl protons of the ethoxy group, and the relationship between the protons on the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would unequivocally assign the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum, such as linking the aromatic protons to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): As mentioned, HMBC is instrumental in identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the quaternary aromatic carbons and confirming the connection of the ethoxyphenyl group to the C3 position of the azetidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule, for example, by observing through-space interactions between the protons of the azetidine ring and the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental formula of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of the compound's mass-to-charge ratio, allowing for the determination of its precise molecular formula. For this compound (C₁₁H₁₅NO), the calculated exact mass would be compared to the experimentally measured value to confirm the elemental composition and rule out other potential structures.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ |

| C₁₁H₁₆NO⁺ | 178.1226 | 178.1228 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for verifying the identity and assessing the purity of synthesized compounds like this compound. measurlabs.com This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis provided by mass spectrometry.

In a typical LC-MS analysis, the compound is first dissolved in a suitable solvent and injected into the HPLC system. The sample travels through a column packed with a stationary phase. By using a specific mobile phase, the components of the sample are separated based on their affinity for the stationary phase. For azetidine derivatives, a reverse-phase HPLC method using a C18 column is common. rsc.orgnih.gov The purity of the compound is determined by analyzing the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of multiple peaks suggests impurities. rsc.org For many pharmaceutical applications, a purity of >95% is required. rsc.org

Following separation by HPLC, the eluent is introduced into the mass spectrometer. The molecules are ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. nih.gov For this compound hydrochloride, the expected molecular weight is 213.70 g/mol . bldpharm.com The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. This data provides definitive confirmation of the compound's molecular weight and, consequently, its identity. rsc.org

Table 1: Representative LC-MS Parameters for Analysis of Azetidine Derivatives

| Parameter | Value/Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 Reverse-Phase |

| Mobile Phase | Gradient of acetonitrile (B52724) and water, often with additives like formic acid or acetic acid lcms.cz |

| Detection (MS) | Electrospray Ionization (ESI) |

| Purity Assessment | >95% based on UV chromatogram peak area rsc.org |

| Identity Confirmation | Molecular ion peak corresponding to [M+H]⁺ |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. uhcl.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption of energy. An IR spectrum is a plot of these absorptions, which are characteristic of the different functional groups. vscht.cz

For this compound, the IR spectrum would exhibit several key absorption bands that confirm its structure. The presence of the aromatic ring is indicated by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. vscht.cz The ethoxy group (-O-CH₂CH₃) would show C-O stretching vibrations, often in the 1250-1000 cm⁻¹ range. vscht.cz The azetidine ring, being a saturated amine, will have characteristic N-H stretching and bending vibrations. A secondary amine (N-H) stretch is typically observed in the 3500-3300 cm⁻¹ region as a sharp, less intense band compared to an O-H stretch. libretexts.org The C-N stretching vibration of the azetidine ring would also be present.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H Stretch | ~3100-3000 vscht.cz |

| C=C Stretch | ~1600-1450 vscht.cz | |

| Alkyl Chain (Ethyl) | C-H Stretch | ~2960-2850 libretexts.org |

| Ether (Ethoxy) | C-O Stretch | ~1260-1000 |

| Azetidine Ring | N-H Stretch (secondary amine) | ~3500-3300 libretexts.org |

| C-N Stretch | ~1250-1020 |

It is important to note that the hydrochloride salt form of the compound would show a broad N-H⁺ stretch in the 2700-2500 cm⁻¹ region.

X-ray Crystallography for Solid-State Structural Determination

The process begins with the growth of a suitable single crystal of this compound. nih.gov This crystal is then mounted and exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. wikipedia.org By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. wikipedia.org

From this map, the exact positions of each atom in the crystal lattice can be determined, yielding a detailed molecular structure. For this compound, X-ray crystallography would confirm the planarity of the phenyl ring and the puckering of the four-membered azetidine ring. It would also provide precise measurements of the bond lengths between all atoms, such as the C-C and C-N bonds within the azetidine ring and the C-O bond of the ethoxy group. Furthermore, the analysis would reveal the dihedral angles, defining the spatial relationship between the phenyl ring and the azetidine ring. researchgate.net In some cases, intermolecular interactions, such as hydrogen bonding, within the crystal lattice can also be identified. eurjchem.com

Table 3: Illustrative Crystallographic Data for a Related Azetidine Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2(1)/c researchgate.net |

| Unit Cell Dimensions | a = 9.619(5) Å, b = 13.879(4) Å, c = 14.161(5) Å, β = 100.16(3)° researchgate.net |

| Molecules per Unit Cell (Z) | 4 researchgate.net |

| Resolution | High (e.g., < 1.0 Å) |

| Key Structural Features | Puckered azetidine ring, planar phenyl ring, specific bond lengths and angles |

Note: The data in this table is for a dichlorinated azetidinone derivative and serves as an example of the type of information obtained from an X-ray crystallography study. researchgate.net

Computational and Theoretical Investigations of 3 4 Ethoxyphenyl Azetidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the molecular landscape of 3-(4-Ethoxyphenyl)azetidine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. schrodinger.com For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, known as molecular geometry optimization. This process minimizes the energy of the molecule to predict its most likely conformation.

The calculations reveal key structural parameters. The azetidine (B1206935) ring, a four-membered heterocycle, inherently possesses significant ring strain (approximately 25.4 kcal/mol), which is a crucial factor in its reactivity. rsc.org This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5 degrees to around 90 degrees. DFT methods can precisely calculate these bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's 3D structure. For instance, studies on analogous structures show that the four-membered ring adopts a puckered conformation that influences its interactions with other molecules. vulcanchem.com

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, and DFT is an effective tool for calculating these orbitals. The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.comresearchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. In molecules analogous to this compound, DFT calculations have shown that the HOMO is often localized on the electron-rich phenyl ring, while the LUMO is centered on other parts of the molecule. vulcanchem.comnih.gov This separation of orbitals is indicative of intramolecular charge transfer capabilities. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Azetidine Analogs (Note: The following data is illustrative, based on calculations for structurally similar compounds, and serves to represent the type of information generated by DFT analysis.) vulcanchem.com

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.90 | Electron acceptor, centered on the sulfonyl-azetidine system in an analog. vulcanchem.com |

| HOMO | -5.80 | Electron donor, localized on the substituted phenoxy group in an analog. vulcanchem.com |

| Energy Gap (ΔE) | 3.90 | Indicates the molecule's relative stability and reactivity. |

Mulliken population analysis is a method for estimating partial atomic charges, providing insight into the charge distribution across a molecule. researchgate.netuni-muenchen.de This analysis helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule.

For this compound, the analysis would typically show that the nitrogen atom in the azetidine ring is one of the most electronegative sites, carrying a significant negative partial charge. researchgate.net Oxygen atoms, such as the one in the ethoxy group, also exhibit high electronegativity. researchgate.net Conversely, hydrogen atoms are generally electropositive. researchgate.net This charge distribution is crucial for predicting how the molecule will interact with other reagents and biological targets. Known issues with Mulliken analysis include a strong dependence on the basis set used in the calculation, which can lead to variability in the predicted charge values. uni-muenchen.de

Table 2: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound (Note: This table presents hypothetical, representative values based on the principles of Mulliken analysis applied to similar molecular structures.) researchgate.netresearchgate.net

| Atom | Hypothetical Mulliken Charge (a.u.) | Implication |

| N (azetidine) | -0.65 | Nucleophilic center. researchgate.net |

| O (ethoxy) | -0.50 | Electronegative site. researchgate.net |

| C (aromatic, attached to O) | +0.25 | Electrophilic character. |

| C (azetidine, attached to N) | +0.15 | Susceptible to nucleophilic attack. |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and stability. nih.govmdpi.com These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how the molecule moves, vibrates, and changes shape. mdpi.com

For this compound, MD simulations can explore the different conformations the molecule can adopt. This includes the puckering of the azetidine ring and the rotation of the ethoxyphenyl group. vulcanchem.com The stability of the molecule's conformation, particularly when interacting with a biological target, can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) over the course of the simulation. mdpi.com Lower RMSD values indicate a stable conformation, which is a desirable characteristic for a drug candidate. mdpi.com

Table 3: Representative RMSD Values from a Hypothetical MD Simulation (Note: This data is illustrative of typical results from MD simulations on small molecule-protein complexes.) mdpi.com

| Simulation Time (ns) | RMSD (Å) of Ligand | Interpretation |

| 0 - 100 | 1.5 | Initial equilibration period. |

| 100 - 500 | 2.1 | The complex reaches a stable conformation. mdpi.com |

| 500 - 1000 | 2.0 | The stable conformation is maintained. mdpi.com |

Reactivity and Mechanism Studies (Computational)

Computational methods are invaluable for studying the reactivity of this compound and the mechanisms of reactions in which it participates.

For reactions involving azetidines, such as ring-formation or ring-opening, computational studies can explain observed regioselectivity and stereoselectivity. acs.org For example, in the formation of azetidine rings via intramolecular cyclization, calculations can determine the Gibbs free energy profiles for different possible pathways (e.g., forming a four-membered ring versus a five-membered ring). researchgate.net Studies on similar reactions have shown that even if the four-membered azetidine product is thermodynamically less stable than a corresponding five-membered pyrrolidine (B122466), the transition state leading to the azetidine can have a lower Gibbs free energy of activation. researchgate.net This indicates that the reaction is under kinetic control, favoring the formation of the azetidine product, in agreement with experimental observations and Baldwin's rules for ring closure. researchgate.netacs.org

Table 4: Representative Gibbs Free Energy Data for a Competing Ring-Closure Reaction (Note: This data is based on a study of a similar N-benzylaminomethyloxirane cyclization, illustrating how Gibbs free energy profiles explain product formation.) researchgate.net

| Reaction Pathway | Product Type | Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) | Thermodynamic Product Stability (ΔG) (kJ/mol) | Conclusion |

| 4-exo-tet | Azetidine (trans) | 70.8 | -73.6 | Kinetically favored pathway. researchgate.net |

| 4-exo-tet | Azetidine (cis) | 80.8 | -31.8 | Higher activation energy than trans. researchgate.net |

| 5-endo-tet | Pyrrolidine (trans) | >100 | -245.1 | Kinetically disfavored, but thermodynamically more stable. researchgate.net |

| 5-endo-tet | Pyrrolidine (cis) | >100 | -205.9 | Kinetically disfavored. researchgate.net |

Transition State Analysis for Azetidine Ring Transformations

The reactivity of the azetidine ring, a four-membered nitrogen-containing heterocycle, is largely dictated by its inherent ring strain. rsc.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of its transformations, such as ring-opening reactions. organic-chemistry.orgnih.govresearchgate.net These reactions are critical as they produce highly functionalized linear amines that are valuable synthetic building blocks. organic-chemistry.orgnih.govresearchgate.net

Transition state analysis allows for the prediction of regioselectivity and stereoselectivity in these transformations. For instance, in the nucleophilic ring-opening of azetidinium ions (the protonated or alkylated form of azetidines), the site of nucleophilic attack is influenced by the substitution pattern on the ring. organic-chemistry.org DFT calculations have shown that for azetidinium ions without a substituent at the C-4 position, nucleophiles preferentially attack this site. organic-chemistry.org Conversely, the presence of a substituent at C-4 can direct the nucleophile to the C-2 position. organic-chemistry.org

These computational models are validated by experimental results, demonstrating that DFT can reliably predict the outcomes of these reactions. organic-chemistry.orgnih.govresearchgate.net The energy barriers calculated for different reaction pathways help in understanding why a particular regioisomer is favored. For example, a study on the La(OTf)3-catalyzed intramolecular aminolysis of epoxy amines to form azetidines showed that the calculated transition state energy for azetidine formation was significantly lower than that for the formation of a competing pyrrolidine ring, consistent with experimental observations. frontiersin.org

Table 1: Representative Calculated Energy Barriers for Azetidinium Ring Opening

| Reactant/Catalyst System | Nucleophile | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| 2-Arylazetidinium | Halide | S | Lower for attack at less hindered carbon | Regioselective opening |

| N-Alkyl-azetidinium | Amine | C-N Bond Cleavage | Varies with substitution | Formation of functionalized diamines |

| Gold(I)-complexed Azetidine | Methanol | Ring opening of spirocyclic vinyl-ammonium-gold(I) species | 31.0 | Favors alternative pathway |

This table is illustrative and compiles data from various studies on azetidine derivatives to represent the type of information generated from transition state analyses.

Electronic Structure and Properties Analysis

The electronic structure of this compound, particularly the distribution of electron density and the nature of its molecular orbitals, governs its reactivity and intermolecular interactions. DFT calculations are commonly employed to investigate these properties. scielo.org.zadntb.gov.ua For a molecule like this compound, the key features would be the nitrogen lone pair of the azetidine ring, the aromatic pi-system of the ethoxyphenyl group, and the ether linkage.

Analyses of related phenyl-substituted heterocyclic compounds using DFT reveal important electronic characteristics. scielo.org.zamdpi.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is often localized on the electron-rich parts of the molecule, such as the nitrogen atom and the phenyl ring, indicating these are likely sites for electrophilic attack. The LUMO, conversely, indicates regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and stability of the molecule. acs.org

Table 2: Calculated Electronic Properties of a Model Phenyl-Substituted Azetidine

| Property | Value | Method |

| HOMO Energy | -6.2 eV | DFT/B3LYP |

| LUMO Energy | -0.8 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.4 eV | DFT/B3LYP |

| Dipole Moment | 2.1 D | DFT/B3LYP |

| Polarizability | 25.3 ų | DFT/B3LYP |

This data is representative for a generic phenyl-substituted azetidine and is intended to illustrate the outputs of electronic structure calculations.

In Silico Modeling for Structure-Activity Relationship (SAR) Hypothesis Generation

In silico modeling plays a pivotal role in modern drug discovery by enabling the generation of SAR hypotheses, which relate the chemical structure of a compound to its biological activity. nih.govnih.gov For a compound like this compound, these methods can predict its potential biological targets and guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of in silico modeling. nih.govbrieflands.com In a typical QSAR study, a series of related compounds with known biological activities are used to build a mathematical model. nih.govbrieflands.com This model correlates molecular descriptors (physicochemical properties, electronic properties, etc.) with activity. For instance, a QSAR study on azetidine-2-carbonitriles as antimalarial agents revealed that polarizability was a key descriptor influencing their activity. nih.gov Such insights are invaluable for designing new derivatives.

Molecular docking is another powerful in silico technique that predicts the preferred orientation of a molecule when bound to a target protein. researchgate.netdergipark.org.tr This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. researchgate.net For this compound, docking studies could be performed against various receptors to hypothesize its mechanism of action. For example, studies on other azetidine derivatives have explored their potential as anticancer agents by docking them into the active sites of enzymes like tubulin or epidermal growth factor receptor. nih.govdergipark.org.tr

Table 3: Example of a Generated SAR Hypothesis for a Class of Azetidine Derivatives

| Structural Feature at Position 3 | Predicted Interaction with Receptor | Hypothesized Impact on Activity |

| Phenyl group | Pi-pi stacking with aromatic residues (e.g., Phe, Tyr) | Essential for binding affinity |

| Para-ethoxy group | Hydrogen bond acceptor with polar residues (e.g., Ser, Thr) | May enhance potency and selectivity |

| Azetidine Nitrogen | Potential for hydrogen bonding or ionic interactions | Crucial for anchoring the molecule in the binding pocket |

This table presents a hypothetical SAR based on common interactions observed in docking studies of related compounds.

Reactivity and Chemical Transformations of 3 4 Ethoxyphenyl Azetidine

Strain-Release Reactions of the Azetidine (B1206935) Ring

The considerable ring strain of the azetidine ring, estimated to be around 25.4 kcal/mol, is a primary driver of its reactivity. mdpi.comrsc.orgsemanticscholar.org This strain, arising from distorted bond angles, makes the ring susceptible to reactions that lead to a more stable, less strained state. uni-muenchen.de The release of this strain is a key factor in various chemical transformations. uni-muenchen.denih.gov

σ-N–C Bond Cleavage Mechanisms

A significant pathway for strain release in azetidines involves the cleavage of the σ-N–C bond. mdpi.comnsf.gov This cleavage is a two-electron process and can be initiated under specific conditions. mdpi.com For instance, N-acylazetidines can undergo selective C-N σ bond cleavage when treated with an electride derived from sodium dispersions and 15-crown-5. mdpi.comresearchgate.net The driving force for this reaction is the significant ring strain of the four-membered ring. mdpi.comsemanticscholar.org This method has shown high chemoselectivity, as less strained cyclic amides like pyrrolidinyl and piperidinyl amides remain stable under the same conditions. semanticscholar.org

The cleavage of the N–C bond can also be promoted by Lewis acids or through conversion to quaternary ammonium (B1175870) salts. magtech.com.cn The regioselectivity of this cleavage is influenced by the substituents on the azetidine ring. magtech.com.cn

Fragmentation Processes

Lewis acid-promoted fragmentation of the azetidine ring represents another strain-release pathway. For example, azetidines with a 4-methoxyphenyl (B3050149) group at the C2 position and a benzyl (B1604629) or allyl group on the nitrogen can react with diethylaluminum chloride (AlEt2Cl) to produce olefins stereoselectively through fragmentation. capes.gov.br This highlights how substituents can direct the outcome of strain-driven reactions.

Ring-Opening Reactions and Formation of Derived Heterocycles

Ring-opening reactions are a prominent feature of azetidine chemistry, providing access to a variety of functionalized linear amines and other heterocyclic systems. magtech.com.cnresearchgate.net These reactions are often facilitated by the inherent ring strain.

Nucleophilic ring-opening is a major class of these reactions. magtech.com.cn The regioselectivity of the nucleophilic attack is highly dependent on the electronic and steric nature of the substituents on the azetidine ring. magtech.com.cn Generally, azetidines require activation by a Lewis acid or conversion to an azetidinium salt to undergo ring-opening. magtech.com.cn For instance, N-alkyl azetidines react with cyanogen (B1215507) bromide to yield 3-bromo–N-cyanamides through a diastereoselective ring-opening process. researchgate.net

Ring-opening can also be a prelude to the formation of larger, more complex heterocyclic structures. For example, acid-promoted ring expansion of 2,2-disubstituted azetidines can lead to 6,6-disubstituted 1,3-oxazinan-2-ones. nsf.gov This transformation proceeds through N-protonation, followed by N–C bond cleavage to form a carbocation intermediate. nsf.gov Similarly, rhodium-catalyzed reactions of 3-methyleneazetidines with diazo compounds can result in a ring expansion to form 4-methylenepyrrolidines. nsf.gov

Electrophilic and Nucleophilic Substitutions on the Azetidine Ring

Functionalization of the azetidine ring can be achieved through both electrophilic and nucleophilic substitution reactions. Nucleophilic substitutions are common, with the nitrogen atom often playing a key role. For example, 3-bromo-substituted azetidines can serve as precursors for the synthesis of 3-alkoxyazetidines via nucleophilic substitution with an alcohol in the presence of a base.

Electrophilic substitutions on the azetidine ring are also possible. α-Lithiation of N-protected 3-arylated azetidines, followed by trapping with an electrophile, provides a method for introducing substituents at the α-position. uni-muenchen.de

Reactions Involving the Ethoxyphenyl Moiety

The ethoxyphenyl group in 3-(4-ethoxyphenyl)azetidine also presents opportunities for chemical modification. The electron-rich nature of the aromatic ring makes it susceptible to electrophilic aromatic substitution. vulcanchem.com Additionally, the ether linkage can potentially be cleaved under specific conditions, although this is generally a less common transformation compared to reactions involving the azetidine ring. The presence of the ethoxy group can also influence the reactivity of the azetidine ring through electronic effects.

Derivatization for Scaffold Diversity and Complex Molecule Synthesis

This compound and related structures are valuable building blocks for creating diverse molecular scaffolds and synthesizing more complex molecules. researchgate.net The functionalization of the azetidine ring is a key strategy for achieving this diversity. researchgate.net For instance, a "branching-folding" synthetic approach using saccharin-derived cyclic N-sulfonyl ketimines allows for the creation of diverse and complex cyclic sulfonamides. nih.gov

The azetidine scaffold can be incorporated into larger molecules and its subsequent modification can lead to a wide range of derivatives. researchgate.net For example, the Suzuki-Miyaura cross-coupling reaction has been used to diversify novel heterocyclic amino acid derivatives containing an azetidine ring. mdpi.com The development of methods for the N-arylation of azetidines, such as the Buchwald-Hartwig coupling, further expands the possibilities for generating diverse chemical entities. uni-muenchen.de

Table 1: Summary of Key Reactions of this compound and Related Azetidines

| Reaction Type | Reagents/Conditions | Product Type(s) | Reference(s) |

| σ-N–C Bond Cleavage | Sodium dispersion/15-crown-5 | Secondary amides | mdpi.comsemanticscholar.org |

| Fragmentation | Diethylaluminum chloride (AlEt2Cl) | Olefins | capes.gov.br |

| Nucleophilic Ring-Opening | Cyanogen bromide | 3-Bromo–N-cyanamides | researchgate.net |

| Ring Expansion | Diazo compounds/Rh₂(OAc)₂ | 4-Methylenepyrrolidines | nsf.gov |

| Nucleophilic Substitution | Alcohols/Base on 3-bromoazetidine | 3-Alkoxyazetidines | |

| Electrophilic Substitution | α-Lithiation/Electrophile trapping | α-Substituted azetidines | uni-muenchen.de |

| N-Arylation | Buchwald-Hartwig coupling | N-Arylazetidines | uni-muenchen.de |

| Derivatization | Suzuki-Miyaura cross-coupling | Diversified heterocyclic amino acids | mdpi.com |

Role of 3 4 Ethoxyphenyl Azetidine in Advanced Organic Synthesis Research

Utilization as a Chiral Building Block

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. 3-(4-Ethoxyphenyl)azetidine and its analogs serve as valuable chiral building blocks for this purpose. The 3-substituted azetidine (B1206935) framework can be synthesized in an enantiocontrolled manner, often starting from readily available chiral precursors like β-amino alcohols. researchgate.net This allows for the introduction of a defined stereocenter at the C3 position of the azetidine ring.

Once the chiral this compound scaffold is obtained, it can be incorporated into larger, more complex molecules, transferring its stereochemical information. Its utility as a building block is driven by the reactivity of the strained four-membered ring, which can be selectively opened or modified. For instance, enantiopure azetidines are used to prepare conformationally constrained amino acids and peptide mimics, where the rigid azetidine ring helps to lock the molecule into a specific bioactive conformation. mdpi.com

Research has demonstrated the synthesis of libraries of complex, stereopure azetidines through methods like strain-release functionalization of 1-azabicyclobutanes, which are precursors to substituted azetidines. chemrxiv.org This approach allows for the modular and programmable synthesis of diverse, optically active azetidines that would be difficult to access through traditional multi-step ring synthesis strategies. chemrxiv.org The resulting chiral azetidines are crucial starting materials for creating stereochemically defined drug candidates and other bioactive compounds.

Precursor to Complex Nitrogen-Containing Heterocyclic Systems

The significant ring strain of the azetidine ring makes it an excellent precursor for synthesizing more complex, larger nitrogen-containing heterocyclic systems. The controlled cleavage of the C-N or C-C bonds within the ring can lead to a variety of valuable molecular architectures.

Ring-Expansion Reactions: this compound can undergo ring expansion reactions to form five-membered (pyrrolidines) and seven-membered (azepanes) heterocycles. researchgate.net These transformations are highly valuable as they provide access to different classes of N-heterocycles from a single, readily available precursor. The specific outcome of the reaction often depends on the nature of the substituents on the azetidine ring and the reaction conditions employed.

Synthesis of Fused and Spirocyclic Systems: The azetidine scaffold is also instrumental in constructing fused and spirocyclic heterocyclic systems. For example, spirocyclic azetidines have been synthesized by reacting azetidinones with various cyclic carboxylic acids, followed by reduction. researchgate.net Furthermore, the intramolecular amination of organoboronates provides a pathway to azetidines, which can then be further elaborated. organic-chemistry.org The development of methods for the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents has enabled the rapid construction of bis-functionalized azetidines, which are versatile intermediates for more complex targets. organic-chemistry.org

A summary of synthetic transformations starting from azetidine precursors is presented below:

| Starting Material Class | Reaction Type | Product Heterocycle(s) | Ref. |

| Functionalized Azetidines | Ring Expansion | Pyrrolidines, Azepanes | researchgate.net |

| Azetidinones | Reduction/Cyclization | Spirocyclic Azetidines | researchgate.net |

| 1-Azabicyclo[1.1.0]butane | Alkylation | Bis-functionalized Azetidines | organic-chemistry.org |

| cis-3,4-Epoxy amines | Intramolecular Aminolysis | Substituted Azetidines | frontiersin.org |

| N-tosylimines and Alkynyl ketones | Cycloaddition | Substituted Azetidines | organic-chemistry.org |

These examples highlight the role of the azetidine core, as found in this compound, as a versatile intermediate for generating a diverse array of more complex nitrogen heterocycles crucial for pharmaceutical and materials science research. frontiersin.org

Applications in Polymerization Research

The strained four-membered ring of azetidine derivatives makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of polyamines. While the polymerization of the three-membered aziridines is more extensively studied, azetidines also serve as valuable building blocks for creating polymers with unique properties. rsc.org

The polymerization of N-substituted azetidines, initiated by Lewis acids, is a known method for producing linear polyamines. rsc.org The reactivity in ROP is influenced by the substituents on both the nitrogen and the carbon atoms of the azetidine ring. In the case of this compound, the ethoxyphenyl group at the C3 position would be incorporated as a pendant group along the resulting polymer chain.

This incorporation can influence the properties of the final polymer, such as its solubility, thermal stability, and mechanical strength. The resulting poly(azetidine)s with functional pendant groups like ethoxyphenyl are of interest for various applications, including as specialty materials, coatings, and in the development of new functional polymers.

Scaffold Exploration for Chemical Probe Development and Library Synthesis

In modern drug discovery, the exploration of new chemical space is critical for identifying novel therapeutic agents. The this compound scaffold serves as an excellent starting point for the synthesis of compound libraries and the development of chemical probes. researchgate.net Its structure is considered a "privileged scaffold" because it can be decorated with various functional groups to interact with a wide range of biological targets. researchgate.netchemrxiv.org

Researchers design and synthesize libraries of compounds based on a central core, such as 3-arylazetidine, to screen against biological targets like enzymes or receptors. For example, a series of thiourea (B124793) compounds bearing a 3-(4-methoxyphenyl)azetidine (B1594139) moiety were synthesized and evaluated for their anticancer activity, showing potential as VEGFR-2 inhibitors. nih.gov Similarly, novel azetidines based on a 3-aryl-3-oxypropylamine scaffold were designed and evaluated as triple reuptake inhibitors for potential antidepressant applications. nih.gov

The key steps in this approach are summarized in the table below:

| Research Goal | Scaffold/Core Structure | Resulting Compounds/Probes | Target/Application | Ref. |

| Anticancer Agents | 3-(4-methoxyphenyl)azetidine | Thiourea-azetidine hybrids | VEGFR-2 Inhibition | nih.gov |

| Anticancer Agents | 3-(4-methoxyphenyl)azetidine | Picolinonitrile-azetidine derivatives | Topoisomerase IIα Inhibition | researchgate.net |

| Antidepressant Agents | 3-aryl-3-oxypropylamine | Novel 3-substituted azetidines | Triple Reuptake Inhibition (TRI) | researchgate.netnih.gov |

| Chemical Proteomics | Stereopure Azetidines | Stereoprobes for Activity-Based Protein Profiling | Protein Ligand Discovery | chemrxiv.org |

This strategy of scaffold exploration allows for the systematic investigation of structure-activity relationships (SAR), where modifications to the core structure are correlated with changes in biological activity. nih.gov The development of modular synthetic routes enables the parallel synthesis of libraries of stereochemically defined azetidines, which are invaluable for identifying selective and potent chemical probes to study protein function in complex biological systems. chemrxiv.org

Future Research Directions and Outlook for 3 4 Ethoxyphenyl Azetidine Chemistry

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3-(4-Ethoxyphenyl)azetidine and its derivatives will likely pivot towards more efficient, sustainable, and versatile methodologies that overcome the limitations of traditional multi-step syntheses. thieme-connect.com Key areas of development include:

Photocatalysis and Electrosynthesis: Visible-light-mediated photocatalysis offers a green and powerful tool for constructing the azetidine (B1206935) ring. acs.orgchemrxiv.org Future research will likely focus on developing photocatalytic [2+2] cycloadditions or radical cyclization strategies that can directly construct the this compound core with high atom economy and under mild conditions. chemrxiv.orgnih.gov

Continuous Flow Chemistry: Flow synthesis provides enhanced safety, scalability, and control over reaction parameters for handling reactive intermediates. uniba.it Developing a continuous flow process for the synthesis of this compound would enable safer handling of strained intermediates and facilitate large-scale production for research and development. acs.orgacs.orguniba.it

Biocatalysis: The use of engineered enzymes, such as "carbene transferases" derived from cytochrome P450, presents a novel approach for the enantioselective synthesis of azetidines. researchgate.netacs.org Future work could involve designing a biocatalyst for the asymmetric synthesis of chiral this compound, providing access to single-enantiomer products that are crucial for pharmacological studies. thieme-connect.comnih.gov

Catalytic C-H Amination: Advanced methods involving transition-metal-catalyzed intramolecular C-H amination are emerging for azetidine synthesis. rsc.org Applying this strategy could provide a direct route to the azetidine ring from acyclic precursors containing the 4-ethoxyphenyl moiety, reducing the number of synthetic steps.

| Methodology | Key Advantages | Future Outlook for this compound |

|---|---|---|

| Photocatalysis | Mild conditions, high atom economy, use of renewable energy. acs.org | Direct construction of the substituted ring via radical pathways. |

| Flow Chemistry | Enhanced safety, scalability, precise control, greener solvents. uniba.itacs.org | Safer large-scale production and functionalization. |

| Biocatalysis | High enantioselectivity, aqueous media, ambient conditions. acs.org | Access to enantiopure forms for stereospecific biological evaluation. |

| C-H Amination | Increased efficiency, fewer synthetic steps from simple precursors. rsc.org | Streamlined synthesis from readily available materials. |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

The azetidine ring is not planar and undergoes rapid ring-puckering. Understanding these dynamic conformational processes is critical for designing molecules that can adopt a specific bioactive conformation. Future research will leverage advanced spectroscopic and computational methods to probe the dynamic behavior of this compound.

Dynamic NMR (DNMR) Spectroscopy: Variable-temperature NMR studies will be essential to quantify the energy barriers associated with the ring inversion of the azetidine moiety. This information provides insight into the conformational flexibility of the molecule.

15N NMR Spectroscopy: As a key atom in the heterocycle, the nitrogen nucleus is a sensitive probe of its chemical environment. ipb.pt 15N NMR can provide valuable data on electronic effects and hybridization changes during dynamic processes or upon binding to a biological target.

Computational NMR: The integration of quantum mechanical calculations with experimental NMR data will be crucial. researchgate.net Predicting NMR chemical shifts and coupling constants for different possible conformations of this compound will aid in the detailed structural elucidation and conformational analysis in solution. ipb.pt

In-situ Spectroscopy: Techniques like in-situ IR or Raman spectroscopy could be employed to monitor reactions involving the azetidine ring in real-time, providing mechanistic insights into its unique reactivity.

Integration of Machine Learning and AI in Computational Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new molecules. For this compound, these computational tools will accelerate the discovery of new derivatives with optimized properties.

Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models will be developed to correlate structural features of this compound derivatives with their biological activity. researchgate.netnih.gov ML algorithms can build robust models from smaller datasets, enabling faster identification of promising candidates.

ADME-Tox Prediction: AI-driven platforms will be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles of virtual libraries of this compound analogs. This in silico screening will help prioritize compounds with favorable drug-like properties for synthesis, reducing time and cost. nih.gov

De Novo Molecular Design: Generative AI models can be trained on existing chemical data to design entirely new molecules based on the this compound scaffold, optimized for specific biological targets or desired physicochemical properties.

| Application | Objective | Potential Impact |

|---|---|---|

| QSAR Modeling | Predict biological activity based on molecular structure. researchgate.net | Accelerate hit-to-lead optimization. |

| ADME-Tox Prediction | Forecast pharmacokinetic and toxicity profiles. nih.gov | Reduce late-stage attrition of drug candidates. |

| Generative Design | Create novel molecular structures with desired properties. | Explore new chemical space and identify innovative compounds. |

Exploration of Unique Reactivity Profiles and Catalytic Applications

The inherent ring strain of the azetidine ring (approx. 25 kcal/mol) is a source of unique reactivity that can be harnessed for novel chemical transformations. researchgate.net Future research will focus on exploiting this feature and exploring the catalytic potential of this compound.

Strain-Release Functionalization: The development of reactions that proceed via the opening of the strained ring is a promising area. chemrxiv.orgrsc.org This "strain-release" concept can be applied to functionalize the azetidine core in ways that are not possible with less strained heterocycles, allowing for the creation of complex molecular architectures. acs.orgnih.gov

Asymmetric Catalysis: Chiral azetidine derivatives have shown significant promise as ligands for transition metals and as organocatalysts in asymmetric synthesis. researchgate.netbirmingham.ac.uk Future work will involve the synthesis of chiral versions of this compound and evaluating their effectiveness in catalyzing stereoselective reactions, such as aldol (B89426) or Michael additions. nih.govbham.ac.uk

Formation of Azetidinium Ions: The nitrogen atom of the azetidine ring can be quaternized to form reactive azetidinium ions. These intermediates can participate in various synthetic transformations, and exploring their reactivity profile could lead to new methods for C-C and C-N bond formation.

Role in Expanding Chemical Space for Research Applications

The incorporation of 3D-rich fragments like azetidines is a key strategy to "escape from flatland" in medicinal chemistry, moving away from planar aromatic structures towards molecules with more defined spatial arrangements. chemrxiv.org this compound is well-positioned to play a significant role in this endeavor.

Bioisosteric Replacement: The azetidine ring can act as a bioisostere for other common chemical groups, such as proline, piperidine, or even phenyl rings. nih.govnih.gov Replacing these groups with a this compound moiety in known bioactive molecules could lead to compounds with improved properties like solubility, metabolic stability, or cell permeability. researchgate.netdigitellinc.com

Fragment-Based Drug Discovery (FBDD): As a relatively small and rigid scaffold, this compound is an ideal candidate for FBDD libraries. nih.gov These libraries are used to screen for low-molecular-weight binders to biological targets, which can then be grown into more potent lead compounds.

Diversity-Oriented Synthesis (DOS): The compound can serve as a central building block in DOS campaigns to rapidly generate libraries of structurally diverse and complex molecules. nih.govresearchgate.net By applying various functionalization strategies, a vast and unexplored chemical space can be populated, increasing the chances of discovering novel biological probes and therapeutic agents. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Ethoxyphenyl)azetidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, a substituted azetidine ring can be functionalized via coupling with 4-ethoxyphenyl groups using palladium catalysts under inert atmospheres . Key parameters include solvent choice (e.g., acetonitrile for polar intermediates), temperature (60–80°C for optimal kinetics), and stoichiometric ratios of reagents (e.g., 1.2:1 nucleophile-to-azetidine ratio). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : -NMR identifies protons on the azetidine ring (δ 3.5–4.0 ppm) and ethoxy group (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) .

- FT-IR : Stretching vibrations for C-N (1250–1350 cm) and aryl ether C-O (1200–1280 cm) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 206.1) and fragmentation patterns for structural validation .

Q. What intermediates are critical in synthesizing this compound?

- Methodological Answer : Key intermediates include:

- 3-Aminoazetidine : Used as a precursor for functionalization via Buchwald-Hartwig coupling .

- 4-Ethoxyphenylboronic acid : Facilitates Suzuki-Miyaura cross-coupling to introduce the aryl group .

- Protected Azetidine Derivatives : Boc-protected intermediates prevent unwanted side reactions during synthesis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for high-yield synthesis of this compound?

- Methodological Answer : Use factorial design (e.g., 2 experiments) to test variables:

- Factors : Temperature (50–90°C), catalyst loading (5–10 mol%), solvent polarity (DMF vs. THF).

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 75°C, 8 mol% Pd(PPh), DMF solvent) for ≥85% yield . Computational tools like COMSOL Multiphysics simulate reaction kinetics to refine parameters .

Q. What strategies resolve discrepancies in NMR data for structural confirmation?

- Methodological Answer :

- Variable Temperature NMR : Resolves dynamic effects (e.g., ring puckering in azetidine) causing signal splitting .

- 2D NMR (COSY, HSQC) : Correlates - and - couplings to assign ambiguous peaks .

- Comparative Analysis : Cross-check with crystallographic data (if available) or DFT-calculated chemical shifts .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Screens against enzyme active sites (e.g., kinases) using flexible ligand docking and scoring functions (e.g., AMBER force field) .

- MD Simulations (GROMACS) : Assesses binding stability over 100 ns trajectories, analyzing RMSD and hydrogen-bond occupancy .

- QSAR Models : Relate substituent electronic properties (Hammett σ constants) to bioactivity trends .

Q. What methodologies evaluate the compound’s metabolic stability in preclinical studies?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive/non-competitive inhibition .

- Metabolite ID : High-resolution LC-Orbitrap MS detects Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across assays?

- Methodological Answer :

- Assay Validation : Confirm cell line viability (MTT assay) and receptor expression (qPCR) to rule out technical variability .

- Dose-Response Curves : Compare EC values across multiple replicates; outliers may indicate assay interference (e.g., compound aggregation) .

- Orthogonal Assays : Validate kinase inhibition via radiometric (γ-$ ^{32}P

ATP) and fluorescence-based (ADP-Glo) methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.